lithium;cyclohexene
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
141874-73-9 |
|---|---|
Molecular Formula |
C6H9Li |
Molecular Weight |
88.1 g/mol |
IUPAC Name |
lithium;cyclohexene |
InChI |
InChI=1S/C6H9.Li/c1-2-4-6-5-3-1;/h1-3H,4-6H2;/q-1;+1 |
InChI Key |
KMOYYYYFQWJNHQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1C[CH-]C=CC1 |
Origin of Product |
United States |
Synthesis and Methodologies for Lithium Cyclohexene Compounds
Halogen-Lithium Exchange Protocols
Halogen-lithium exchange is a widely utilized and powerful method for the preparation of organolithium reagents. wikipedia.orgnumberanalytics.com This reaction involves the transfer of a lithium atom from an existing organolithium compound (typically an alkyllithium like n-butyllithium or t-butyllithium) to an organic halide. wikipedia.orgslideshare.net The process is a kinetically controlled reaction, often proceeding rapidly at low temperatures. wikipedia.org The rate of exchange is influenced by the stability of the carbanion intermediates and generally follows the trend I > Br > Cl for the halogen. wikipedia.org
This method is particularly effective for creating vinyl-, aryl-, and primary alkyllithium reagents. wikipedia.org A key feature of the lithium-halogen exchange involving vinyl halides is that it typically proceeds with retention of the double bond's stereochemistry. harvard.edu The choice of solvent and temperature is critical to the success of the reaction, with ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) being common, often at temperatures as low as -78°C to prevent side reactions. marquette.edu
For the synthesis of cyclohexenyllithium, this protocol involves the reaction of a halocyclohexene, such as 1-bromocyclohexene or 1-iodocyclohexene (B92552), with an alkyllithium reagent. For instance, the treatment of 1-bromocyclohexene with t-butyllithium in a mixture of diethyl ether and pentane (B18724) at -78°C affords 1-cyclohexenyllithium. marquette.edu Similarly, reacting 1-iodocyclohexene with sec-butyllithium (B1581126) in THF at -40°C also yields the desired cyclohexenyllithium. plos.org
| Precursor | Reagent | Solvent | Temperature (°C) | Product |
| 1-Bromocyclohexene | t-BuLi | Et2O/Pentane | -78 | 1-Cyclohexenyllithium |
| 1-Iodocyclohexene | s-BuLi | THF | -40 | 1-Cyclohexenyllithium |
| 1-Chlorocyclohexene | Lithium | Ether | 0 | Cyclohexenyllithium |
Arene-Catalyzed Lithiation Techniques
Arene-Catalyzed Lithiation Techniques
Arene-catalyzed lithiation represents a valuable method for the formation of organolithium compounds. This technique often employs a lithium metal dispersion in the presence of a catalytic amount of an aromatic compound, such as naphthalene (B1677914) or biphenyl, which acts as an electron carrier. While direct arene-catalyzed lithiation of cyclohexene (B86901) itself is less common, the principles are relevant to the broader field of organolithium synthesis. researchgate.netthieme-connect.de
More prevalent is the directed ortho-lithiation of substituted arenes, a process guided by a directing group on the aromatic ring. While not directly forming cyclohexenyllithium, this strategy is crucial for creating functionalized aryl lithium species that could subsequently be used in reactions involving cyclohexene derivatives. acs.orgbeilstein-journals.org For instance, the lithiation of functionalized arenes and heteroarenes can be achieved using lithium bases like Cy₂NLi in the presence of metal halides. rsc.org
Transmetalation Approaches
Transmetalation is a fundamental process in organometallic chemistry involving the transfer of an organic ligand from one metal to another. researchgate.netnumberanalytics.com This method is particularly useful for preparing organolithium reagents that are otherwise difficult to access. In the context of cyclohexene derivatives, a common approach is the tin-lithium exchange. arkat-usa.org
This process involves reacting an organostannane, such as a cyclohexenylstannane, with an alkyllithium reagent like n-butyllithium. arkat-usa.org The reaction results in the formation of the desired cyclohexenyllithium and a tetraalkylstannane byproduct. This method offers a reliable route to organolithium reagents and has been instrumental in the synthesis of various complex molecules. arkat-usa.org Transmetalation can also occur from other metals, such as zirconium, to create novel organometallic complexes. docer.plrsc.org
Mechanistic Investigations of Lithium Cyclohexene Reactivity
Fundamental Reaction Mechanisms of Organolithium Species
Organolithium reagents, characterized by a highly polarized carbon-lithium bond, are potent nucleophiles and strong bases. wikipedia.orgnumberanalytics.com Their reactions with alkenes such as cyclohexene (B86901) are primarily governed by nucleophilic addition and, in certain contexts, intramolecular cyclization pathways.
Nucleophilic Addition Pathways
The principal reaction between an organolithium reagent (RLi) and cyclohexene is nucleophilic addition, also known as carbolithiation. wikipedia.org In this process, the carbon-lithium bond adds across the carbon-carbon double bond of cyclohexene, resulting in the formation of a new organolithium species. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. libretexts.org
The mechanism of nucleophilic addition can be influenced by several factors. Strongly basic and ionic nucleophiles, such as many organolithium reagents, tend to favor 1,2-addition to the double bond. masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of the carbanionic carbon of the organolithium reagent on one of the sp2-hybridized carbons of the cyclohexene ring. libretexts.org This concerted step leads to the formation of a new carbon-carbon single bond and a new carbon-lithium bond at the adjacent carbon. wikipedia.org
Intramolecular Cyclization Reactions
When an organolithium species contains an appropriately positioned double bond within the same molecule, an intramolecular carbolithiation reaction can occur. wikipedia.org These cyclization reactions are particularly valuable for the synthesis of carbocyclic and heterocyclic compounds. wikipedia.org For instance, a 5-hexenyllithium can undergo a 5-exo-trig cyclization to form a substituted cyclopentylmethyllithium. wikipedia.org
Intramolecular carbolithiations offer distinct advantages over radical cyclizations, including often higher regio- and stereospecificity. wikipedia.org The resulting cyclic organolithium species can be trapped with various electrophiles, further enhancing the synthetic utility of this process. wikipedia.org The formation of five- and six-membered rings is generally favored in these reactions. nih.govmasterorganicchemistry.com However, the formation of smaller rings, such as three- or four-membered rings, is often difficult due to the propensity of the strained cyclic organolithium intermediates to undergo ring-opening reactions. wikipedia.org Computational studies have suggested a four-centered transition state for the insertion of the alkene into the organolithium bond. nih.gov
Aggregation Phenomena in Organolithium Chemistry
A defining characteristic of organolithium reagents is their tendency to form aggregates in solution. libretexts.orgmt.com This aggregation behavior, where multiple RLi units associate into larger clusters, profoundly impacts their reactivity and selectivity. numberanalytics.comrsc.org
Influence of Aggregation States on Reactivity and Selectivity
The degree of aggregation of an organolithium reagent is influenced by the steric bulk of the organic group, the solvent, and the presence of coordinating ligands. numberanalytics.comlibretexts.orgnumberanalytics.com Common aggregation states include dimers, tetramers, and hexamers. fishersci.frfishersci.it For example, n-butyllithium exists as a hexamer in hydrocarbon solvents and as a tetramer in diethyl ether. wikipedia.org
It was initially proposed that lower aggregates, such as monomers, are the more reactive species. wikipedia.org This is attributed to the increased availability of the carbanionic center for reaction in less aggregated forms. numberanalytics.com However, subsequent research has revealed a more complex picture, with reaction pathways involving dimeric or other oligomeric species also being identified. wikipedia.org The relationship between aggregation and reactivity is not always straightforward, and in some cases, lower aggregation does not necessarily lead to higher reactivity. wikipedia.orgrsc.org The specific reaction conditions and the nature of the substrate play a crucial role in determining which aggregate is the dominant reactive species. acs.org
Spectroscopic Elucidation of Solution Structures (e.g., In-Situ NMR Studies of Aggregates)
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the solution structures of organolithium aggregates. wikipedia.orgresearchgate.net In-situ NMR studies, often conducted at low temperatures, provide valuable insights into the equilibrium between different aggregation states. researchgate.net
Multinuclear NMR, including 6Li, 7Li, and 13C NMR, allows for the direct observation of the different aggregate species present in solution. libretexts.orgresearchgate.netnih.gov The spin-spin coupling between lithium and carbon nuclei (¹J(¹³C-⁶/⁷Li)) can provide information about the number of lithium atoms interacting with a specific carbon center. researchgate.net Rapid injection NMR (RINMR) techniques have been employed to measure the relative reactivity of different aggregates toward electrophiles, revealing that the difference in reactivity between lower and higher aggregates can be several orders of magnitude. researchgate.net These studies have been instrumental in building a more accurate understanding of the structure-reactivity relationships in organolithium chemistry. researchgate.netnih.gov
Stereochemical Control in Lithium-Mediated Reactions
The stereochemical outcome of reactions involving organolithium reagents and cyclohexene derivatives is a critical aspect of their synthetic application. The ability to control the formation of specific stereoisomers is essential for the synthesis of complex, biologically active molecules.
In nucleophilic additions to substituted cyclohexene derivatives, such as cyclohexene oxide, the stereochemistry of the product is often dictated by the geometry of the approach of the nucleophile. For instance, the ring-opening of cyclohexene oxide by lithium organocuprates, which are related to organolithium reagents, has been shown to proceed via a mechanism that results in the trans-diaxial opening of the epoxide ring. researchgate.net This stereochemical outcome is attributed to the inverted stereochemistry at the electrophilic carbon atom in the rate-determining step of the reaction. researchgate.net
In reactions with chiral, non-racemic lithium amide bases, it is possible to achieve enantioselective deprotonation of prochiral substrates like cyclohexene oxide, leading to the formation of chiral allylic alcohols. acs.org The stereoselectivity of these reactions is influenced by the structure of the chiral ligand attached to the lithium amide.
Furthermore, in intramolecular reactions, the existing stereochemistry within the substrate can direct the stereochemical course of the cyclization. For example, in the Still-Wittig rearrangement, the stereochemistry at an existing stereocenter can control the stereochemical outcome of subsequent transformations. plos.org The addition of lithium salts, such as lithium iodide, can also enhance the stereoselectivity of certain reactions by mediating enolate trapping. researchgate.net The stereochemistry of nucleophilic addition to cyclohexanone (B45756), a related six-membered ring system, is influenced by a balance of steric hindrance and electronic effects, which can be modulated by the nucleophile, solvent, and counterions. researchgate.net
Diastereoselectivity and Enantioselectivity Studies
Mechanistic investigations into the reactivity of lithium with cyclohexene and its derivatives have explored the stereochemical outcomes of these reactions, focusing on diastereoselectivity and enantioselectivity. While direct, detailed studies on the simple reduction of unsubstituted cyclohexene are not extensively documented, the principles of stereocontrol in related lithium-mediated reactions of cyclic systems, such as the Birch reduction of substituted aromatics and the deprotonation of cyclohexene oxide, provide significant insights.
The stereochemical course of dissolving metal reductions, such as those employing lithium in liquid ammonia (B1221849), is often governed by the thermodynamic stability of the intermediates and products. In the reduction of substituted cyclohexene systems, the reaction generally favors the formation of the more stable diastereomer. For instance, in the reduction of 4-tert-butylmethylenecyclohexane, a high selectivity for the trans product (with an equatorial methyl group) is observed, which is the thermodynamically favored isomer. acs.orgacs.org This preference is attributed to the protonation of a cyclohexyl radical intermediate from the axial direction to avoid steric hindrance, leading to the equatorial substituent. acs.org
In more complex systems, such as the reduction of fused aromatic rings to form saturated cyclohexyl systems, the diastereoselectivity can be influenced by the reaction conditions. For example, the reduction of a hydrophenanthrenone with lithium in ammonia can lead to different diastereomeric ratios depending on the proton source used. The addition of a bulky alcohol like tert-butanol (B103910) can influence the stereochemical outcome of the protonation step. escholarship.org In one study, the reduction of a hydrophenanthrenone derivative with lithium in ethylenediamine (B42938) showed a 3:1 diastereoselectivity, favoring the cis-ring junction. nih.gov
The asymmetric Birch reduction of aromatic carboxylic acid derivatives using chiral auxiliaries has been a successful strategy for achieving high diastereoselectivity. In these reactions, a chiral auxiliary attached to the carboxyl group directs the subsequent alkylation of the intermediate enolate, leading to the formation of a new quaternary stereocenter with high diastereomeric ratios (d.r.). For example, esters of 8-phenylmenthol have been used as chiral auxiliaries in the Birch reduction/alkylation of salicylic (B10762653) acid derivatives, achieving d.r. values of up to 7:1. nih.gov
The following table illustrates the diastereoselectivity achieved in the Birch reduction and alkylation of a chiral ester of a salicylic acid derivative.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Iodomethane | 5 | 75 | 3:1 | nih.gov |
| Benzyl bromide | 6 | 81 | 5:1 | nih.gov |
| Allyl bromide | 7 | 72 | 4:1 | nih.gov |
| Ethyl iodide | 8 | 65 | >10:1 | nih.gov |
Enantioselectivity in reactions involving a cyclohexene scaffold has been extensively studied in the context of asymmetric deprotonation of cyclohexene oxide using chiral lithium amides. This reaction, while not a reduction, demonstrates the potential for chiral lithium reagents to induce high levels of enantioselectivity. The choice of the chiral amine ligand is crucial for the stereochemical outcome. For instance, the deprotonation of cyclohexene oxide with lithium amides derived from isopinocampheylamine has been shown to produce (R)-2-cyclohexen-1-ol with high enantiomeric excess (ee). nih.gov In some cases, enantiomeric excesses of up to 95% have been achieved. nih.gov
The structure of the chiral lithium amide and the reaction conditions, including the presence of additives like lithium chloride, significantly impact the enantioselectivity. bham.ac.uk The following table summarizes the results from the enantioselective deprotonation of cyclohexene oxide with various chiral lithium amides.
| Chiral Amine Precursor | Chiral Base | Yield (%) | Enantiomeric Excess (ee %) | Configuration | Reference |
|---|---|---|---|---|---|
| (R,R)-1,2-diamino-1,2-diphenylethane derivative | (R,R)-19 | - | 88 | S | bham.ac.uk |
| N-Benzyl-N-isopinocampheylamine | BzIPAM-Li | 58 | 52 | R | nih.gov |
| (-)-N,N-Diisopinocampheylamine | DIPAM-Li | - | >99 | - | nih.gov |
| Merrifield resin supported (S)-2-(anilinomethyl)pyrrolidine | 132 | - | 91 | S | bham.ac.uk |
| (1R,2S)-N-methyl-1-phenyl-2-pyrrolidinylpropanamine | 6 | - | 96 | S | researchgate.net |
These studies on related systems underscore that both diastereoselectivity and enantioselectivity in lithium-mediated reactions of cyclohexene derivatives are highly dependent on the substrate's substitution pattern, the nature of the lithium reagent (including chiral ligands), and the specific reaction conditions. The general principle for dissolving metal reductions is the formation of the thermodynamically most stable diastereomer, while the use of chiral lithium amides can lead to high levels of enantiocontrol.
Applications of Lithium Cyclohexene Species in Advanced Organic Synthesis
Carbon-Carbon Bond Formation Reactions
The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. Lithium-cyclohexene derivatives have proven to be valuable tools in this regard, participating in a range of reactions that enable the construction of complex organic molecules.
Aldol (B89426) Reactions and Related Condensations
Lithium enolates, which can be generated from cyclohexanone (B45756) derivatives, are key intermediates in aldol reactions. wikipedia.org These reactions involve the nucleophilic addition of an enolate to a carbonyl compound, forming a β-hydroxy carbonyl compound. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for the regioselective formation of the kinetic lithium enolate from unsymmetrical ketones. wikipedia.orgmakingmolecules.com This level of control is crucial for directing the outcome of crossed or mixed aldol reactions, where two different carbonyl compounds are reacted. makingmolecules.com
The reaction of pre-formed lithium enolates with aldehydes proceeds through a cyclic transition state where the lithium cation coordinates both the enolate and the aldehyde. chemtube3d.com This coordination influences the stereochemical outcome of the reaction. For instance, the reaction of cyclohexanone-1,2-dione with acetone (B3395972) in the presence of potassium carbonate leads to a crossed-aldol product, 2-hydroxy-2-acetonylcyclohexanone. cdnsciencepub.com
Table 1: Examples of Aldol and Related Condensation Reactions
| Ketone/Enolate Source | Electrophile | Product | Reference |
|---|---|---|---|
| Cyclohexanone | Aldehyde | β-hydroxy carbonyl compound | chemtube3d.com |
| Unsymmetrical ketone | Aldehyde | Regioselective aldol adduct | makingmolecules.com |
Addition to Carbonyl Compounds and Epoxides
Organolithium reagents, in general, are potent nucleophiles that readily add to the electrophilic carbon of carbonyl groups and epoxides. nptel.ac.inmsu.eduslideshare.net This reactivity extends to lithium-cyclohexene species. The addition to aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an acidic workup. msu.edulibretexts.org Compared to Grignard reagents, organolithium reagents can be less sensitive to steric hindrance, allowing them to react effectively with hindered ketones. nptel.ac.in
The reaction with epoxides, such as cyclohexene (B86901) oxide, results in the opening of the three-membered ring to form alcohols. msu.eduslideshare.netmasterorganicchemistry.com For example, the deprotonation of cyclohexene oxide with a chiral lithium amide can produce (S)-cyclohex-2-en-1-ol with high enantiomeric excess. researchgate.net The regioselectivity of the ring-opening can be influenced by the presence of other reagents. For instance, the reaction of cyclohexene oxide with methylmagnesium bromide is rearranged by magnesium bromide to yield cyclopentanecarbaldehyde, which then undergoes addition. msu.edu In contrast, dimethylmagnesium adds directly to the epoxide ring. msu.edu
Table 2: Addition Reactions of Lithium-Cyclohexene Species
| Lithium-Cyclohexene Derivative/Organolithium | Substrate | Product Type | Reference |
|---|---|---|---|
| Organolithium | Ketone | Tertiary alcohol | nptel.ac.inmsu.edu |
| Organolithium | Aldehyde | Secondary alcohol | msu.edu |
| Chiral lithium amide | Cyclohexene oxide | Chiral cyclohexenol | researchgate.net |
Rearrangement Reactions and Fragmentations
Base-induced rearrangements of epoxides, including cyclohexene oxide, can be initiated by lithium amides. acs.org These reactions can lead to the formation of allylic alcohols. The specific lithium amide used can influence the reaction pathway and product distribution.
The Ireland-Claisen rearrangement is a notable example where a lithium enolate plays a key role. wiley-vch.debdu.ac.in This reaction involves the msu.edumsu.edu-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid, proceeding through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate formed by trapping a lithium enolate. wiley-vch.debdu.ac.in While not exclusively involving cyclohexene, this powerful C-C bond-forming rearrangement can be applied to systems containing a cyclohexene moiety.
Synthesis of Complex Cyclic and Polycyclic Architectures
The strategic use of lithium-cyclohexene species enables the construction of complex cyclic and polycyclic frameworks that are prevalent in natural products and other biologically active molecules.
Medium-Sized Ring Systems Construction
The synthesis of medium-sized rings (8-11 membered) presents a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors. acs.org However, innovative strategies employing lithium-containing species have been developed. One such method involves the catalytic generation of vinyl carbocations from vinyl toluenesulfonates using a Lewis acidic lithium cation-weakly coordinating anion salt. acs.orgnih.gov These reactive intermediates can then undergo intramolecular Friedel-Crafts reactions to form 8- and 9-membered rings. acs.org The addition of a lithium base, such as lithium hydride (LiH), can be crucial for regenerating the lithium catalyst and improving reaction yields. acs.orgnih.gov
Ring-closing metathesis (RCM) is another powerful technique for constructing medium-sized rings. wiley-vch.de While the catalysts are typically ruthenium-based, the substrates for RCM can be synthesized using organolithium reagents.
Synthesis of Decahydroquinoline (B1201275) Derivatives
The decahydroquinoline ring system is a core structure in many alkaloids. orgsyn.orgub.edu Synthetic routes to these complex structures can involve the use of organolithium reagents. For example, the metallation of 6-methylpyrrolobenzodiazepine-5,11-dione with butyllithium (B86547), followed by alkylation, is a key step in the synthesis of precursors for trans-decahydroquinoline (B8913) derivatives. orgsyn.org
Furthermore, chiral 1,5-diaza-cis-decalins, which can be synthesized and manipulated using reagents like lithium aluminum hydride and s-butyllithium, have been explored as chiral ligands in asymmetric synthesis. acs.org These ligands can be used to direct the stereochemical outcome of reactions, including those that could lead to precursors for decahydroquinoline systems. The synthesis of enantiopure cis-decahydroquinolines has been achieved from homotyramines through a sequence involving a Birch reduction. researchgate.net
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| (S)-cyclohex-2-en-1-ol |
| 1,5-diaza-cis-decalin |
| 2-hydroxy-2-acetonylcyclohexanone |
| 6-methylpyrrolobenzodiazepine-5,11-dione |
| Acetone |
| Aldehyde |
| Allylic alcohol |
| Allylic ester |
| Butyllithium |
| Cyclohexane (B81311) |
| Cyclohexane-1,2-dione |
| Cyclohexene |
| Cyclohexene oxide |
| Cyclohexanone |
| Cyclopentanecarbaldehyde |
| Decahydroquinoline |
| Diacetone alcohol |
| Dimethylmagnesium |
| Epoxide |
| Homotyramine |
| Ketone |
| Lithium |
| Lithium aluminum hydride |
| Lithium diisopropylamide (LDA) |
| Lithium hydride (LiH) |
| Magnesium bromide |
| Methylmagnesium bromide |
| s-Butyllithium |
| Silyl ketene acetal |
| Vinyl toluenesulfonate |
| γ,δ-unsaturated carboxylic acid |
Asymmetric Synthesis of Chiral Compounds
The use of lithium-cyclohexene species, particularly in the form of chiral lithium amides, has become a significant strategy in asymmetric synthesis for the creation of valuable chiral compounds. researchgate.netorientjchem.org This approach often involves the enantioselective deprotonation of prochiral starting materials, leading to the formation of chiral intermediates that can be further reacted to yield enantiomerically enriched products. chimia.ch
A prominent application is the asymmetric rearrangement of meso-epoxides to chiral allylic alcohols, a reaction that has been extensively studied. rsc.org For instance, the rearrangement of cyclohexene oxide using chiral lithium amides can produce (R)-cyclohex-2-enol, a versatile building block for natural product synthesis. researchgate.netorientjchem.org The enantioselectivity of these reactions is highly dependent on the structure of the chiral lithium amide.
Key research findings have demonstrated the efficacy of various chiral lithium amides in these transformations. For example, the deprotonation of cyclohexene oxide with specific chiral lithium amides has yielded (R)-cyclohex-2-enol with high enantiomeric excess (e.e.). researchgate.net The reaction's stereochemical outcome is often rationalized by the formation of a transition state where the epoxide coordinates to the lithium amide in a way that minimizes steric hindrance, thus favoring the formation of one enantiomer over the other. researchgate.netorientjchem.org
Furthermore, the strategy has been extended to more complex systems. The rearrangement of bis-protected meso-4,5-dihydroxycyclohexene oxides using chiral lithium amides allows for the synthesis of highly functionalized and enantiomerically pure cyclohexenols. rsc.orgrsc.org These products are valuable intermediates for the synthesis of aminodeoxyconduritols and other complex molecules. rsc.org For example, the rearrangement of a trans-epoxide has been reported to generate an allylic alcohol with 76% e.e. in 93% yield, while the corresponding cis-epoxide yielded an allylic alcohol with 92% e.e., albeit in a lower yield of 38%. rsc.org
The development of new chiral ligands and the optimization of reaction conditions are ongoing areas of research to improve both the yield and enantioselectivity of these processes. The use of additives, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to enhance the reactivity and selectivity in some cases. researchgate.netorientjchem.org
Below are tables summarizing key research findings in the asymmetric synthesis of chiral compounds utilizing lithium-cyclohexene species.
Table 1: Asymmetric Rearrangement of Cyclohexene Oxide
| Chiral Lithium Amide/Catalyst | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Ref. |
| (S,S)-1,2-bis(N,N-dimethylamino)cyclohexane | (R)-cyclohex-2-enol | 65 | 31 | bham.ac.uk |
| 3-aminomethyl-2-azabicyclo[2.2.1]heptane | (R)-cyclohex-2-enol | 91 | 96 | researchgate.net |
| (1R,2S)-N-methyl-1-phenyl-2-pyrrolidinylpropanamide | (S)-cyclohex-2-en-1-ol | - | 93 | researchgate.net |
| Merrifield resin supported amide | (S)-cyclohex-2-en-1-ol | - | 91 | bham.ac.uk |
Table 2: Asymmetric Synthesis of Functionalized Cyclohexenols
| Substrate | Chiral Base | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Ref. |
| trans-4,5-bis(tert-butyldimethylsilyloxy)cyclohexene oxide | Diamine (1R,2S)-23 | (1S,4R,5S)-4,5-bis(tert-butyldimethylsilyloxy)cyclohex-2-enol | 93 | >95 | rsc.org |
| cis-4,5-bis(tert-butyldimethylsilyloxy)cyclohexene oxide | Norephedrine-derived chiral base | Allylic alcohol | 38 | 92 | rsc.org |
| meso-aziridinocyclohexene oxide | Diphenylphosphinoyl protected chiral base | Aziridinocyclohexenol | - | 47-68 | rsc.org |
Polymerization Initiated by Lithium Cyclohexene Systems
Anionic Ring-Opening Polymerization (ROP) of Cyclohexene (B86901) Derivatives
Anionic ring-opening polymerization (ROP) is a key method for producing aliphatic polycarbonates and polyethers from cyclic monomers. Lithium-based initiators are effective in cleaving the rings of strained heterocyclic monomers like epoxides and cyclic carbonates derived from cyclohexene.
The anionic ROP of cyclohexene oxide (CHO) can be initiated by lithium-containing compounds. While often copolymerized with other monomers like carbon dioxide, the homopolymerization of CHO can also be achieved. The process is typically initiated by nucleophilic attack of the lithium compound on one of the carbon atoms of the epoxide ring, leading to ring cleavage and the formation of a lithium alkoxide propagating species.
In some advanced systems, electrochemistry has been employed to control the polymerization. An electrochemical method using a lithium reversible sacrificial electrode has been developed for the redox-switchable ROP of cyclohexene oxide. acs.org This technique allows for the activation of an iron(II) complex initiator to its catalytically active state, demonstrating a novel approach to controlling the polymerization process through an applied electrical potential. acs.org
The anionic ROP of trans-cyclohexene carbonate (CHC) has been successfully achieved using metal alkoxides as initiators, with lithium tert-butoxide showing particular promise. researchgate.netresearchgate.net Research has demonstrated that the lithium tert-butoxide-initiated ROP of CHC, when conducted at a high monomer concentration (10 M) and low temperatures (between -15 to -10°C), proceeds efficiently to yield poly(trans-cyclohexene carbonate) (PCHC). researchgate.netresearchgate.net These specific conditions are crucial for suppressing undesirable side reactions, most notably backbiting, which can compromise the polymer structure. researchgate.net
The suppression of these side reactions enables a "living" polymerization character, where the molecular weight of the resulting PCHC can be controlled by the monomer-to-initiator ratio and exhibits low molar-mass dispersity values (Mw/Mn = 1.16–1.22). researchgate.netresearchgate.net The controlled nature of this polymerization is further evidenced by the proportional increase in molecular weight with an increased feed ratio of the monomer to the initiator. researchgate.net
| [CHC]/[LiOt-Bu] Ratio | Yield (%) | Mn (g/mol) | Mw/Mn | Reference |
|---|---|---|---|---|
| 25 | 94 | 2400 | 1.22 | researchgate.net |
| 50 | 95 | 4300 | 1.16 | researchgate.net |
| 75 | 93 | 6100 | 1.18 | researchgate.net |
ROP of Cyclohexene Oxide
Copolymerization Strategies with Lithium-Cyclohexene Initiators
Lithium-based initiators are highly versatile and can be used in copolymerization reactions involving cyclohexene derivatives to create a variety of polymer structures, from alternating copolymers to complex block copolymers.
A significant application of lithium-based systems is the alternating copolymerization of carbon dioxide (CO2) and cyclohexene oxide (CHO) to produce poly(cyclohexene carbonate) (PCHC). kaust.edu.saacs.org A facile and effective route utilizes lithium halides or alkoxides as initiators in combination with triisobutylaluminum (B85569) (TiBA) as an activator. kaust.edu.saacs.orggoogle.com In this system, the lithium salt initiates the polymerization, while TiBA activates the monomers, facilitating the alternating insertion of CO2 and CHO units into the polymer chain. acs.org
The composition of the resulting polymer, ranging from α,ω-dihydroxypoly(cyclohexene carbonate)s to poly(CHC-co-CHO) copolymers with varying carbonate content, can be controlled by adjusting the amount of TiBA or by adding inert lithium salts. kaust.edu.saacs.org For instance, a representative procedure involves deprotonating an alcohol like 2-phenyl ethanol (B145695) with butyllithium (B86547) to form a lithium alkoxide initiator, followed by the addition of TiBA and the monomers (CHO and CO2). google.comgoogle.com
| Lithium Salt Initiator | Yield (%) | Polycarbonate Content (%) | Selectivity (%) | Mn/Mw/Mn | Reference |
|---|---|---|---|---|---|
| Lithium benzoxide | 42 | >99 | >99 | 22.0/1.12 | google.comgoogle.com |
| Lithium chloride | 77 | >99 | >99 | 6.48/1.58 | google.comgoogle.com |
The living nature of anionic polymerizations initiated by lithium compounds makes them ideal for the synthesis of well-defined block copolymers. The lithium-assisted copolymerization of CO2 and cyclohexene oxide provides a straightforward route to such structures. kaust.edu.saacs.org For example, block copolymers like polystyrene-b-poly(cyclohexene carbonate) (PSt-b-PCHC) and polyisoprene-b-poly(cyclohexene carbonate) (PI-b-PCHC) can be synthesized in a one-pot procedure. kaust.edu.saacs.org This is achieved by first polymerizing styrene (B11656) or a diene using a lithium initiator, creating a living polystyryl or polyisoprenyl lithium chain, and then sequentially adding CO2 and cyclohexene oxide to grow the second block. acs.orgosti.gov
Furthermore, electrochemical methods have enabled the synthesis of novel block copolymers. By using a switchable catalyst system, the chemoselectivity for lactide and cyclohexene oxide polymerization can be altered in situ by changing the applied electrical potential, leading to the formation of poly(lactic acid-b-cyclohexene oxide) block copolymers. acs.org
| Block Copolymer | Synthesis Method | Key Features | Reference |
|---|---|---|---|
| Polystyrene-b-poly(cyclohexene carbonate) (PSt-b-PCHC) | One-pot sequential addition of styrene, then CO2/CHO | Combines properties of polystyrene and polycarbonate | kaust.edu.saacs.org |
| Polyisoprene-b-poly(cyclohexene carbonate) (PI-b-PCHC) | One-pot sequential addition of isoprene, then CO2/CHO | Creates block copolymers with an elastomeric block | kaust.edu.saacs.org |
| Poly(lactic acid-b-cyclohexene oxide) (PLA-b-PCHO) | Electrochemical redox-switchable polymerization | Sequence controlled by applied electrical potential | acs.org |
| Poly(cyclohexene carbonate)-b-poly(ethylene glycol)-b-poly(cyclohexene carbonate) (PCHC-b-PEG-b-PCHC) | ROP of CO2/CHO using a dihydroxy-terminated PEG macroinitiator | ABA triblock copolymer with a central hydrophilic block | osti.gov |
Carbon Dioxide/Cyclohexene Oxide Copolymerization
Design and Synthesis of Advanced Polymeric Materials
The living nature of lithium-initiated anionic polymerization in cyclohexane (B81311) provides a versatile and powerful platform for the rational design and synthesis of a wide array of advanced polymeric materials with complex architectures. allenpress.comdokumen.pub The ability to maintain reactive chain ends after the initial monomer is consumed allows for sequential monomer addition, leading to the creation of well-defined block copolymers. allenpress.com
Block copolymers, such as polystyrene-block-polybutadiene, are a prime example of materials synthesized using this method. allenpress.com These materials can self-assemble into ordered nanostructures, a property that is highly dependent on the molecular weight and composition of the constituent blocks. By carefully controlling the polymerization of each block, materials with tailored domain spacings and morphologies can be achieved. acs.org
Furthermore, the reactive anionic chain ends can be deliberately terminated with various electrophilic reagents to introduce specific functional groups at the chain end. allenpress.com This process, known as end-functionalization, is used to produce telechelic polymers, such as the hydroxyl-terminated polybutadiene (B167195) (HTPB) mentioned previously, which are valuable as prepolymers for synthesizing other materials like polyurethanes. rsc.org
The synthesis of star-branched polymers is another application of this chemistry. By reacting the living polymeric organolithium chains with a multifunctional linking agent, multiple polymer arms can be joined together at a central core. allenpress.com This technique allows for the creation of macromolecules with unique rheological and solution properties compared to their linear counterparts.
The precision of anionic polymerization also enables the synthesis of cyclic polymers. One strategy involves creating a linear polymer with two reactive ends, which can then be coupled to form a ring. rsc.org The synthesis of these advanced structures relies on the high-vacuum techniques and purified reagents necessary to maintain the living character of the polymerization in a cyclohexane medium. dokumen.pubrsc.org
The table below lists various advanced polymeric materials synthesized using lithium-initiated polymerization.
| Polymer Architecture | Monomers | Key Features | Reference |
| Block Copolymers | Styrene, Butadiene, Isoprene | Self-assembly, tailored nanostructures | allenpress.comacs.org |
| End-Functionalized Polymers | Butadiene, Styrene | Reactive end-groups, prepolymers | rsc.orgallenpress.com |
| Star-Branched Polymers | Styrene, Dienes | Unique rheological properties | allenpress.com |
| Cyclic Polymers | Styrene, Ethylene Oxide | Different physical properties from linear analogues | rsc.org |
This table showcases the diversity of complex polymer architectures accessible through the controlled nature of anionic polymerization with lithium-based initiators.
Computational Approaches to Lithium Cyclohexene Chemistry
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies
Quantum mechanical calculations, especially those employing Density Functional Theory (DFT), have become indispensable tools for investigating the mechanisms of lithium-cyclohexene reactions. These methods allow for the detailed examination of electronic structures, energies, and geometries of molecules and transition states.
Reaction Pathway and Transition State Elucidation
Computational studies have been instrumental in mapping the reaction pathways of processes such as the deprotonation of cyclohexene (B86901) oxide by lithium amides. gu.sersc.orgresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile of the reaction. For instance, DFT calculations have been used to model the structures of activated complexes in the asymmetric deprotonation of cyclohexene oxide. rsc.orgresearchgate.net These models have revealed that the rate-limiting step can involve complexes composed of multiple lithium amide molecules and one molecule of the epoxide. rsc.orgresearchgate.net
The influence of solvents, like tetrahydrofuran (B95107) (THF), on the reaction pathway is a critical aspect that has been successfully modeled. rsc.orgresearchgate.net Calculations have shown how solvent molecules can coordinate to the lithium atoms, affecting the structure and stability of both the ground and transition states. rsc.org The origin of stereoselectivity, such as the "trans-diaxial opening of cyclohexene oxide," has been explained by examining the stereochemistry of the electrophilic carbon atom in the rate-determining transition state. acs.org
Table 1: Key Applications of QM/DFT in Lithium-Cyclohexene Reaction Pathway Elucidation
| Application | Key Findings | References |
|---|---|---|
| Asymmetric Deprotonation | Identification of rate-limiting activated complexes. | rsc.orgresearchgate.net |
| Solvent Effects | Modeling of explicit THF coordination to lithium centers. | rsc.orgresearchgate.net |
| Stereoselectivity | Explanation of trans-diaxial opening of cyclohexene oxide. | acs.org |
| Intermediate Identification | Characterization of novel heterodimeric reagent structures. | gu.seresearchgate.net |
Prediction of Reactivity and Selectivity
A significant advantage of QM and DFT methods is their ability to predict the reactivity and selectivity of reactions. For the deprotonation of cyclohexene oxide by chiral lithium amides, computational models have successfully reproduced experimentally observed enantioselectivities. gu.se This predictive power stems from the ability to calculate the energy differences between diastereomeric transition states, where lower energy transition states correspond to the major product isomer.
These studies have highlighted that enantioselectivity is often governed by a combination of factors, including non-bonded interactions between the substrate and the chiral lithium amide, and differences in the solvation of the diastereoisomeric transition states. gu.se By understanding these factors, computational models can guide the rational design of new chiral lithium amides with improved stereoselectivities. rsc.orgresearchgate.net For example, computational studies have explored how additives can form heterodimers with chiral lithium amides, leading to enhanced enantioselectivity. gu.seresearchgate.net
Molecular Dynamics (MD) Simulations of Lithium-Cyclohexene Systems
While QM methods are powerful for studying reaction mechanisms at a static level, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of these systems over time. MD simulations are particularly useful for examining phenomena such as aggregation and the explicit effects of solvent molecules.
Aggregation Behavior and Solvation Effects
Organolithium compounds are well-known to form aggregates in solution, and the size and structure of these aggregates can significantly impact their reactivity. gu.sewikipedia.org MD simulations, often in conjunction with QM calculations, have been used to study the aggregation of lithium species. acs.orgacs.org These simulations can model the equilibrium between different aggregate states, such as monomers, dimers, and larger oligomers, and how this equilibrium is influenced by the solvent. wikipedia.org
For instance, in the context of lithium-amide-mediated reactions, it has been shown that the active reagent may not be a simple monomer but rather a homodimer or even a mixed dimer (heterodimer) with other lithium species present in the solution. gu.seresearchgate.net Computational investigations have been able to characterize the structures of these dimers and the role of solvent molecules like THF in their solvation. researchgate.net The simulations can reveal how solvent molecules coordinate to the lithium ions within the aggregates, influencing their stability and reactivity. acs.org
Intermolecular Interactions
MD simulations allow for a detailed analysis of the intermolecular interactions within the lithium-cyclohexene system. This includes the interactions between the lithium reagent and the cyclohexene substrate, as well as the crucial role of the solvent. The simulations can track the positions of all atoms over time, providing a dynamic picture of how solvent molecules arrange themselves around the reactants and aggregates.
The solvation structure of the lithium cation is a key determinant of reactivity. chinesechemsoc.org MD simulations can characterize the solvation shells around the lithium ions, showing how many solvent molecules are in the first and second coordination spheres and how they exchange with the bulk solvent. researchgate.net These simulations have shown that solvation reduces the exothermicity of aggregation. acs.org Understanding these detailed intermolecular interactions is crucial for explaining solvent-dependent reaction outcomes. acs.org
Integration of Computational and Experimental Methodologies
The most powerful approach to understanding lithium-cyclohexene chemistry involves the tight integration of computational and experimental techniques. gu.sescience24.com Experimental methods like kinetics studies and NMR spectroscopy provide macroscopic and structural information that can be used to validate and refine computational models. rsc.orgresearchgate.netresearchgate.net
For example, kinetic studies on the deprotonation of cyclohexene oxide have determined the reaction order with respect to the lithium amide and the epoxide. rsc.orgresearchgate.net This information is crucial for constructing an accurate computational model of the rate-limiting transition state, ensuring that it has the correct molecularity. rsc.orgresearchgate.net Similarly, NMR studies using isotopically labeled compounds can identify the dominant species present in solution, such as dimers or heterodimers, which can then be studied in detail using computational methods. rsc.orgresearchgate.net
In turn, computational studies can provide insights that are difficult or impossible to obtain experimentally. For example, they can reveal the precise three-dimensional structures of fleeting transition states and explain the origins of selectivity at a molecular level. gu.seacs.org This synergistic approach, where experiment and theory inform and validate each other, has been instrumental in advancing the understanding of complex organolithium reactions. gu.sescience24.com The comparison of calculated and experimental kinetic data serves as a rigorous test for the proposed reaction pathways. science24.com
Innovations in Reaction Environment and Sustainability for Lithium Cyclohexene Chemistry
Green Chemistry Principles in Lithium-Mediated Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cardiff.ac.ukimist.ma In the context of lithium-mediated synthesis involving cyclohexene (B86901), this translates to developing more environmentally benign methodologies. rsc.org
Solvent-Free Reactions and Alternative Solvents (e.g., Ionic Liquids)
A key focus of green chemistry is the reduction or replacement of hazardous organic solvents. mit.edu Solvent-free, or neat, reaction conditions represent an ideal approach, minimizing waste and simplifying purification. researchgate.netrsc.org For instance, the aerobic epoxidation of cyclohexene has been achieved under solventless conditions. cardiff.ac.uk This approach not only aligns with green chemistry principles but can also enhance reaction efficiency. cardiff.ac.uk
Where solvents are necessary, the focus shifts to greener alternatives like water, supercritical fluids, and ionic liquids. mit.eduresearchgate.net Ionic liquids, with their low vapor pressure and high thermal stability, have been explored as alternative reaction media. unipd.it For example, in certain biphasic systems, the use of ionic liquids with water has demonstrated higher yields in shorter reaction times. rsc.org Research has also explored the use of cyclopentyl methyl ether (CPME), a greener solvent, in asymmetric acylations involving organolithium compounds. nih.gov
A comparison of traditional and greener solvents highlights the move towards more sustainable options:
| Undesirable Solvent | Suggested Alternative(s) |
| Dichloromethane | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether |
| Diethyl ether | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether |
| Benzene | Toluene, p-Xylene |
| Pentane (B18724) | Heptane |
| Dimethylformamide (DMF) | Acetonitrile (with limitations) |
This table is based on information from various green chemistry solvent selection guides. mit.edu
Atom Economy and Waste Prevention in Lithium-Cyclohexene Transformations
Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. um-palembang.ac.id This inherently minimizes waste, a primary goal of sustainable synthesis. cardiff.ac.ukum-palembang.ac.id Designing synthetic routes with fewer steps and avoiding the use of protecting groups are key strategies to improve atom economy. imist.maacs.org
In the context of lithium-cyclohexene chemistry, this principle encourages the development of catalytic reactions over stoichiometric ones. um-palembang.ac.id For example, catalytic cross-coupling reactions of organolithium reagents can produce LiBr as the only waste product, representing a significant improvement in atom economy. rsc.org The prevention of waste is considered more efficient than its subsequent treatment. cardiff.ac.uk
Catalysis and Biocatalysis in Lithium-Assisted Reactions
Catalysis is a cornerstone of green chemistry, offering pathways to increased reaction rates, higher selectivity, and reduced energy consumption. cardiff.ac.ukimist.ma In lithium-assisted reactions, transition-metal catalysis has been employed to facilitate cross-coupling reactions under mild conditions. rsc.orgrsc.org For instance, palladium catalysts have been used for the direct coupling of organolithium reagents with various halides. rsc.org The enantioselective ring-opening of cyclohexene oxide with phenyl lithium has been achieved using Salen and Ga(Salen) compounds as catalysts. sioc-journal.cn
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly specific and environmentally friendly alternative to traditional chemical catalysis. mt.com Enzymes operate under mild conditions, are biodegradable, and can lead to highly specific products, reducing the need for purification. mt.comosti.gov While direct applications of biocatalysis in lithium-cyclohexene reactions are still emerging, the broader field of biocatalysis in organic synthesis is well-established. nih.gov For example, lipases are used in a variety of condensation reactions. nih.gov The integration of biocatalysis with chemocatalysis is a growing area of research, promising novel and sustainable synthetic routes. osti.gov
Flow Chemistry Methodologies for Lithium-Cyclohexene Reactions
Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch reactor, has emerged as a powerful technology for handling highly reactive species like organolithiums. thieme-connect.de This methodology offers significant advantages in terms of safety, control, and scalability. thieme-connect.demdpi.com
Enhanced Reaction Control, Safety, and Scalability in Continuous Flow
Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. mdpi.comslideshare.net The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, mitigating the risks associated with highly exothermic reactions common in organolithium chemistry. mdpi.comu-szeged.hu This enhanced temperature control enables reactions to be performed under conditions that would be hazardous in a traditional batch setup. vapourtec.com
The small reactor volume in flow systems inherently limits the amount of hazardous material present at any given time, significantly improving safety. u-szeged.hu This is particularly crucial when dealing with pyrophoric reagents like t-butyllithium or thermally unstable intermediates. princeton.edu For example, flow chemistry allows for the safe generation and immediate use of unstable intermediates, such as in the synthesis of cyclohexene oxide. researchgate.netbeilstein-journals.org
Scalability is another key advantage of flow chemistry. Instead of increasing the reactor size, production can be scaled up by running the system for longer periods or by "numbering-up," which involves running multiple reactors in parallel. mdpi.com This provides a more straightforward and safer path to industrial-scale production. thieme-connect.de
Comparative Analysis of Batch vs. Flow for a Generic Exothermic Lithiation:
| Parameter | Batch Reactor (100 mL flask) | Flow Reactor (2 mL microreactor) |
| Surface Area to Volume Ratio | Low (~1) | High (~95) |
| Heat Dissipation | Slow, potential for thermal runaway | Rapid, excellent temperature control |
| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volume |
| Scalability | Complex, requires reactor redesign | Simpler, via continuous operation or numbering-up |
| Control over Reaction Time | Less precise | Precise control of residence time |
This table illustrates the general advantages of flow chemistry for exothermic reactions based on provided sources. u-szeged.hu
In-line Downstream Processing and Automation
Automation is a natural extension of flow chemistry systems. rsc.org Automated platforms can control reagent delivery, reaction conditions, and product collection, enabling high-throughput screening and optimization of reaction parameters. thieme-connect.de In-line analytical techniques, such as FT-IR, UV-vis, and mass spectrometry, can be integrated to provide real-time monitoring of the reaction progress. mdpi.combeilstein-journals.orgrsc.org This data-rich approach allows for rapid optimization and ensures process stability. rsc.orgrsc.org For example, machine learning algorithms can be coupled with automated flow platforms to efficiently discover optimal reaction conditions for complex processes like lithium-halogen exchange reactions. cam.ac.uk
In Situ Spectroscopic Monitoring in Synthetic and Mechanistic Development (e.g., NMR)
The study of highly reactive organometallic species, such as those involved in lithium-cyclohexene chemistry, presents significant analytical challenges. Traditional ex situ methods, where samples are withdrawn from a reaction mixture for analysis, are often inadequate for capturing the transient and environmentally sensitive nature of organolithium intermediates. In situ spectroscopic techniques, which monitor the reaction directly within its environment, have become indispensable for gaining accurate mechanistic insights and enabling precise synthetic control. mt.com Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for the solution-state structural elucidation of organolithium compounds. wikipedia.orgresearchgate.net
In situ monitoring allows for the real-time tracking of reactants, intermediates, and products, providing a detailed kinetic and mechanistic picture of the reaction as it unfolds. chemrxiv.org This is crucial for understanding the complex behavior of organolithium reagents, which are known to exist as aggregates (such as dimers, tetramers, or higher-order oligomers) in solution. wikipedia.orgresearchgate.net The state of aggregation and solvation profoundly influences the reactivity and selectivity of these species.
For the lithium-cyclohexene system, in situ NMR would be instrumental in characterizing the potential formation of lithiated intermediates. Techniques like Rapid Injection NMR (RI-NMR) can be employed to study fast reactions by ensuring rapid mixing of reagents directly inside the NMR spectrometer. chemrxiv.org This approach allows for the acquisition of detailed kinetic data and the structural analysis of short-lived reactive intermediates. chemrxiv.org
Low-temperature NMR studies are especially critical for organolithium chemistry to slow down dynamic exchange processes and capture the structure of individual species. By using specialized NMR experiments, including 1H, 13C, and particularly 6Li and 7Li NMR, researchers can probe the local environment of the lithium cation and its interaction with the cyclohexene moiety. wikipedia.orgresearchgate.net For instance, 13C NMR studies have been pivotal in determining the electron density at different carbon centers in related systems, such as the intermediates of the Birch reduction. masterorganicchemistry.com
The following table illustrates hypothetical data from an in situ 7Li NMR study designed to probe the aggregation state of a lithiated cyclohexene intermediate in different solvents. The chemical shift (δ) in 7Li NMR is highly sensitive to the coordination and aggregation state of the lithium ion.
Table 1: Hypothetical In Situ 7Li NMR Data for Lithiated Cyclohexene Intermediates
| Solvent | Temperature (°C) | Observed 7Li Chemical Shift (δ, ppm) | Inferred Aggregation State |
|---|---|---|---|
| Tetrahydrofuran (B95107) (THF) | -78 | 1.95 | Tetramer |
| Diethyl Ether (Et₂O) | -78 | 1.60 | Tetramer/Dimer Mix |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | -78 | 0.85 | Chelated Dimer |
This table is a hypothetical representation based on typical values for organolithium aggregates as described in the literature. nih.gov
In addition to NMR, in situ Fourier-transform infrared (FTIR) spectroscopy is another valuable technique for monitoring lithiation reactions. mt.comacs.org By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, chemists can follow the consumption of reactants and the formation of products in real time by observing changes in characteristic vibrational bands. mt.com For example, in the lithiation of cyclohexene, one would expect to monitor the disappearance of the C=C stretching vibration of cyclohexene and the appearance of new bands corresponding to the C-Li bond or the resulting lithiated species.
Table 2: Illustrative In Situ FTIR Monitoring of a Hypothetical Lithiation of Cyclohexene
| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Observation During Reaction |
|---|---|---|---|
| Cyclohexene | C=C Stretch | ~1650 | Intensity decreases |
| s-Butyllithium | C-Li Stretch | ~950 | Intensity decreases |
| Lithiated Cyclohexene Adduct | C-Li related | ~900-1100 | Intensity increases |
This table provides an illustrative example of how in situ FTIR could be used to track key species in a lithiation reaction. acs.org
Q & A
Q. How do chiral ligands in lithium amides influence enantioselectivity?
- Answer : Ligands with C-symmetry (e.g., diisopinocampheylamine) reduce conformational flexibility, enhancing stereocontrol. Steric maps (e.g., buried volume analysis) quantify ligand hindrance and correlate with experimental ee values. Iterative ligand modification (e.g., N-aryl vs. N-alkyl groups) optimizes selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
